Misonidazole

Descripción

This compound is under investigation in clinical trial NCT00038038 (Assessment of Head and Neck Tumor Hypoxia Using 18F-Fluorothis compound).

This compound is a nitroimidazole with radiosensitizing and antineoplastic properties. Exhibiting high electron affinity, this compound induces the formation of free radicals and depletes radioprotective thiols, thereby sensitizing hypoxic cells to the cytotoxic effects of ionizing radiation. This single-strand breaks in DNA induced by this agent result in the inhibition of DNA synthesis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II.

A nitroimidazole that sensitizes normally radio-resistant hypoxic cells to radiation. It may also be directly cytotoxic to hypoxic cells and has been proposed as an antineoplastic.

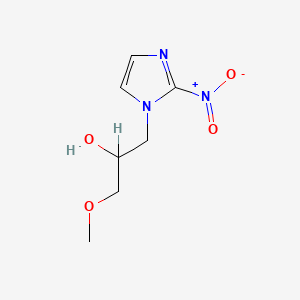

Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCSXFCDPPXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN1C=CN=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864420 | |

| Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL) | |

| Record name | MISONIDAZOLE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/261037%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

13551-87-6, 95120-44-8 | |

| Record name | Misonidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13551-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Misonidazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Misonidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misonidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Misonidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Misonidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MISONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FE7LTN8XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Misonidazole in Hypoxic Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Misonidazole, a 2-nitroimidazole derivative, is a key compound in the study of hypoxic cell radiosensitizers and cytotoxins. Its selective activity in low-oxygen environments, characteristic of solid tumors, has made it a valuable tool in oncology research. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in hypoxic cells. It details the bioreductive activation pathway, the subsequent generation of reactive intermediates, and the induction of cellular damage. This document also presents quantitative efficacy data, detailed experimental protocols for studying this compound's effects, and visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Bioreductive Activation in Hypoxia

The selective toxicity of this compound towards hypoxic cells is contingent on the metabolic reduction of its nitro group, a process that is largely inhibited by the presence of oxygen.[1][2] In normoxic tissues, this compound is relatively inert. However, in the hypoxic microenvironment of tumors, it undergoes a series of reduction reactions, leading to the formation of cytotoxic species.[3]

The Role of Nitroreductases

Cellular flavoprotein nitroreductases, such as NADPH:cytochrome P450 reductase, are crucial for the activation of this compound.[1] Under hypoxic conditions, these enzymes catalyze the single-electron reduction of the nitro group of this compound to form a nitro radical anion.[1]

Oxygen-Dependent Futile Cycling vs. Hypoxic Activation

In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound, a process known as "futile cycling." This reaction consumes oxygen and produces superoxide radicals. Because of this rapid re-oxidation, the downstream toxic metabolites do not accumulate in normoxic cells.[1]

In the absence of sufficient oxygen, the nitro radical anion undergoes further reduction. This multi-step process involves the formation of a nitroso intermediate (a two-electron reduction product) and ultimately a hydroxylamine derivative (a four-electron reduction product).[3][4] These reduced intermediates are highly reactive electrophiles.

Covalent Binding to Cellular Macromolecules

The reactive metabolites of this compound, particularly the hydroxylamine derivative, readily form covalent adducts with cellular macromolecules, including proteins and nucleic acids (DNA and RNA).[4][5][6] This binding is a critical step in the cytotoxic and radiosensitizing effects of the drug. The formation of these adducts effectively traps the drug within the hypoxic cells.[6][7]

Induction of Cellular Damage

The formation of this compound adducts with macromolecules leads to significant cellular damage. This includes:

-

DNA Damage: this compound has been shown to cause DNA single-strand breaks in hypoxic mammalian cells.[8][9] This damage contributes to the drug's cytotoxic effects.

-

Depletion of Cellular Thiols: The reactive intermediates of this compound can react with and deplete cellular thiols, such as glutathione (GSH).[1][10] Thiols are crucial for protecting cells from oxidative damage and are also involved in DNA repair processes. Their depletion can enhance the radiosensitizing effect of this compound.[1]

Diagram of this compound's Mechanism of Action

Caption: this compound's mechanism of action in hypoxic cells.

Quantitative Efficacy Data

The selective toxicity and radiosensitizing effects of this compound are quantifiable through various in vitro and in vivo assays. The following tables summarize key quantitative data.

Table 1: Hypoxic Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Hypoxic Cytotoxicity Metric | Value | Reference |

| BP-8 Murine Sarcoma | Euoxic/Hypoxic Toxicity Ratio (1-hour incubation) | 16 to 18 | [6] |

| Chinese Hamster V79 | Time to 0.1 Surviving Fraction (10 mM MISO) | 3.5 hours | [11] |

| Human HT-1080 Fibrosarcoma | Time to 0.1 Surviving Fraction (10 mM MISO) | 2.6 hours | [11] |

| Human LoVo Colon Adenocarcinoma | Time to 0.1 Surviving Fraction (10 mM MISO) | 2.4 hours | [11] |

| C3H Mammary Carcinoma | Surviving Fraction (1000 mg/kg MISO) | 22% | [3] |

Table 2: Radiosensitization Enhancement Ratios (SER) for this compound

| Tumor Model/Cell Line | Radiation Schedule | This compound Dose | SER | Reference |

| Murine Fibrosarcoma (Hypoxic Cells) | Fractionated | 0.2 mg/g/fraction | 1.9 | [12] |

| Murine Fibrosarcoma (Oxic Cells) | Fractionated | 0.2 mg/g/fraction | 1.3 | [12] |

| Murine Carcinoma | 5 Fractions / 4 Days | 0.3 mg/g | 1.51 | [2] |

| Murine Carcinoma | 20 Fractions / 9 Days | 0.2 mg/g | 1.3 | [2] |

| Human Malignant Melanoma (in nude mice) | 4 Daily Fractions (3.75 Gy) | 500 mg/kg | 1.05 | [13] |

Table 3: Enhancement of Chemotherapeutic Agents by this compound in Murine Tumor Models

| Chemotherapeutic Agent | Tumor Model | This compound Dose | Enhancement Factor | Reference |

| Melphalan | Lewis Lung Carcinoma | 750 mg/kg | 1.6 - 1.9 | [5] |

| Cyclophosphamide | Lewis Lung Carcinoma | 750 mg/kg | 1.6 - 1.9 | [5] |

| 5-Fluorouracil | Lewis Lung Carcinoma | 1000 mg/kg | 1.6 - 1.9 | [5] |

| L-phenylalanine mustard | M5076 Ovarian Carcinoma | 1000 mg/kg | 2.2 | [14] |

| Cyclophosphamide | M5076 Ovarian Carcinoma | 1000 mg/kg | 1.8 | [14] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Clonogenic Survival Assay for Hypoxic Cytotoxicity

This assay determines the ability of single cells to form colonies after treatment with this compound under normoxic and hypoxic conditions.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Hypoxia chamber or incubator with controlled O2 levels

-

Tissue culture plates/flasks

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Culture: Culture cells to ~80% confluency under standard conditions (37°C, 5% CO2).

-

Cell Seeding: Trypsinize cells, count, and seed a known number of cells into replicate culture plates. The number of cells seeded will depend on the expected toxicity of the treatment.

-

This compound Treatment:

-

Normoxic Arm: Add this compound at various concentrations to the plates and incubate under standard conditions for the desired duration.

-

Hypoxic Arm: Place plates in a hypoxia chamber (e.g., <0.1% O2) and allow them to equilibrate for at least 4 hours. Then, add pre-deoxygenated medium containing this compound at various concentrations. Incubate for the desired duration under hypoxic conditions.

-

-

Post-Treatment Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 7-14 days, allowing colonies of at least 50 cells to form.

-

Fixing and Staining: Aspirate the medium, wash with PBS, fix the colonies with fixation solution for 15 minutes, and then stain with crystal violet for 30 minutes.

-

Colony Counting: Wash the plates with water, air dry, and count the number of colonies in each plate.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the surviving fraction against the this compound concentration to generate survival curves.

Experimental Workflow for Clonogenic Assay

Caption: Workflow for a clonogenic survival assay.

Alkaline Elution Assay for DNA Single-Strand Breaks

This sensitive technique measures the rate of elution of DNA from a filter under denaturing alkaline conditions. The presence of single-strand breaks increases the rate of elution.[4]

Materials:

-

Treated and control cells

-

Lysis solution (e.g., 2 M NaCl, 0.04 M Na4EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

-

Washing solution (e.g., 0.02 M Na4EDTA, pH 10.0)

-

Eluting solution (e.g., tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

-

Polyvinylchloride or polycarbonate filters (2.0 µm pore size)

-

Peristaltic pump

-

Fraction collector

-

DNA fluorophore (e.g., Hoechst 33258)

-

Fluorometer

Procedure:

-

Cell Lysis on Filter: A known number of cells are loaded onto a filter and lysed with the lysis solution. This removes cellular components, leaving the DNA on the filter.

-

Washing: The filter is washed to remove any remaining cellular debris and lysis solution.

-

Alkaline Elution: The eluting solution is pumped through the filter at a constant rate. The alkaline pH denatures the DNA, and single-stranded fragments elute off the filter.

-

Fraction Collection: The eluate is collected in a series of fractions over time.

-

DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter are quantified using a fluorescent dye.

-

Data Analysis: The fraction of DNA eluted over time is plotted. An increased elution rate in treated cells compared to control cells indicates the presence of DNA single-strand breaks.

Experimental Workflow for Alkaline Elution Assay

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Radiosensitization by this compound (Ro-07-0582) of fractionated X-rays in a murine tumour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic effect of this compound and cyclophosphamide on aerobic and hypoxic cells in a C3H mammary carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. nwlifescience.com [nwlifescience.com]

- 7. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 8. This compound hypoxic cytotoxicity and chemosensitization in two cell lines with different intracellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digital.library.unt.edu [digital.library.unt.edu]

- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 12. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radiosensitizing effect of this compound in fractionated gamma-ray treatment of a human malignant melanoma grown in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhancement of antitumor activity of alkylating agents by the radiation sensitizer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties and synthesis of Misonidazole

An In-depth Technical Guide to the Chemical Properties and Synthesis of Misonidazole

Introduction

This compound is a 2-nitroimidazole compound that has been extensively investigated for its role as a hypoxic cell radiosensitizer in cancer therapy.[1][2] Its mechanism of action is predicated on its selective bioreductive activation within the low-oxygen (hypoxic) environments characteristic of solid tumors.[3] Under these conditions, this compound is reduced to reactive intermediates that bind to cellular macromolecules, including DNA, thereby sensitizing hypoxic cells to the cytotoxic effects of ionizing radiation.[1][4] This guide provides a detailed overview of the chemical properties, synthesis, and mechanism of action of this compound, intended for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are critical for its biological activity, dictating its solubility, stability, and pharmacokinetic profile. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₄ | [1] |

| Molecular Weight | 201.18 g/mol | [1] |

| Monoisotopic Mass | 201.07495584 Da | [1] |

| XLogP3-AA | -0.4 | [1] |

| Solubility (mg/mL) | Water: 8, Methanol: 70, Ethanol: 10, Chloroform: 10 | [1] |

| UV Spectrum (95% EtOH) | λmax = 316 ± 2nm | [1] |

| Stability | Stable in bulk form when protected from light. A 2% solution is stable for at least 4 days at room temperature. | [1] |

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives, particularly radiolabeled versions for imaging like [¹⁸F]Fluorothis compound ([¹⁸F]FMISO), is a key process for both preclinical research and clinical applications. A common strategy involves the nucleophilic substitution of a precursor molecule.

Experimental Protocol: Synthesis of [¹⁸F]Fluorothis compound ([¹⁸F]FMISO)

The following protocol is a representative example of the synthesis of a this compound analog, adapted from methods developed for radiopharmaceutical production.[5]

Objective: To synthesize [¹⁸F]FMISO via nucleophilic fluorination of a protected precursor, followed by deprotection and purification.

Materials:

-

Precursor: 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonylpropanediol (NITTP)

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Hydrochloric Acid (HCl)

-

Water for Injection

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

Ethanol

Methodology:

-

Azeotropic Drying of [¹⁸F]Fluoride: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted into a reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen at an elevated temperature to ensure anhydrous conditions.

-

Nucleophilic Substitution (Fluorination): The NITTP precursor (typically 5-10 mg) is dissolved in anhydrous acetonitrile and added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.[5] The reaction mixture is heated at a specific temperature (e.g., 85-120°C) for a set duration (e.g., 10-20 minutes) to facilitate the SN2 nucleophilic substitution, replacing the tosyl group with [¹⁸F]fluoride.

-

Acidic Hydrolysis (Deprotection): After fluorination, the protecting tetrahydropyranyl (THP) group is removed. The reaction mixture is cooled, and a solution of hydrochloric acid (e.g., 1 N HCl) is added. The mixture is then heated (e.g., 95-110°C) for several minutes to complete the hydrolysis.

-

Purification: The crude product mixture is neutralized and then purified. While HPLC can be used, solid-phase extraction (SPE) is a faster and more common method for radiopharmaceuticals.[5] The mixture is passed through a series of SPE cartridges. A C18 cartridge, for instance, will retain the desired [¹⁸F]FMISO product while allowing more polar impurities to pass through to waste.

-

Elution and Formulation: The purified [¹⁸F]FMISO is eluted from the SPE cartridge using a small volume of a suitable solvent, such as ethanol or an ethanol/water mixture.[5] The eluate is collected in a sterile vial containing saline or a buffer to yield the final injectable product.

-

Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity (by HPLC or TLC), chemical purity, pH, and sterility, to ensure it meets pharmaceutical standards.

Mechanism of Action: Hypoxic Cell Sensitization

This compound's efficacy as a radiosensitizer stems from its selective activation in hypoxic environments. In well-oxygenated tissues, the compound undergoes a one-electron reduction to a nitro radical anion, which is rapidly and futilely re-oxidized back to the parent compound by molecular oxygen. In hypoxic cells, where oxygen levels are low, this re-oxidation is inhibited, allowing the nitro radical to undergo further reduction.

This bioreductive process generates highly reactive nitroso and hydroxylamine intermediates. These species can covalently bind to cellular macromolecules, particularly those containing thiol groups, and can also induce DNA damage, such as single-strand breaks.[1][4] This binding effectively "fixes" radiation-induced DNA damage, preventing its repair and leading to increased cell death. Furthermore, the reaction with cellular thiols, like glutathione, depletes the cell's natural radioprotective capacity, further enhancing radiosensitivity.[6][7]

Experimental Workflow for Preclinical Evaluation

The evaluation of this compound or novel analogs as radiosensitizers follows a structured preclinical workflow. This process is designed to systematically assess the compound's efficacy and mechanism of action before consideration for clinical trials.

The workflow begins with the synthesis and thorough chemical characterization of the compound. This is followed by a series of in vitro assays to determine its cytotoxic and radiosensitizing properties under both normal (oxic) and low-oxygen (hypoxic) conditions. Key assays include clonogenic survival studies to quantify the enhancement of radiation-induced cell killing. Mechanistic studies are also performed to confirm that the compound acts as expected, for instance, by measuring DNA damage or thiol depletion. Promising candidates then advance to in vivo testing, typically using tumor xenograft models in mice, to evaluate efficacy and toxicity in a whole-organism context.

References

- 1. This compound | C7H11N3O4 | CID 26105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced this compound on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 6. Mechanism of this compound-linked cytotoxicity and altered radiation response: role of cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

Misonidazole: A Technical Deep Dive into its Discovery and Development as a Hypoxic Cell Radiosensitizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Misonidazole, a 2-nitroimidazole derivative, emerged from a concerted effort in the mid-20th century to overcome the radioresistance of hypoxic tumor cells, a significant barrier in cancer radiotherapy. This technical guide provides a comprehensive overview of the discovery, historical development, and mechanistic action of this compound. It details the preclinical and clinical investigations that defined its potential and limitations as a hypoxic cell radiosensitizer. Key quantitative data from these studies are presented in structured tables for comparative analysis. Furthermore, this document outlines the detailed experimental protocols for the synthesis, in vitro cytotoxicity, and radiosensitization assays that were pivotal in its evaluation. Signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its biological activity and the process of its investigation. While this compound itself saw limited clinical success due to dose-limiting neurotoxicity, its development paved the way for next-generation radiosensitizers and profoundly advanced our understanding of tumor hypoxia.

Introduction: The Hypoxia Problem and the Dawn of Radiosensitizers

The efficacy of radiotherapy is fundamentally dependent on the presence of molecular oxygen, which "fixes" radiation-induced DNA damage, making it permanent and leading to cell death. However, solid tumors often outgrow their blood supply, resulting in regions of low oxygen concentration, or hypoxia. Hypoxic cells are significantly more resistant to radiation than well-oxygenated cells, often by a factor of 2.5 to 3. This "oxygen effect" was a major challenge in cancer treatment.

In the 1970s, this challenge spurred the development of hypoxic cell radiosensitizers—compounds that could mimic the radiosensitizing effect of oxygen. The 2-nitroimidazoles, including this compound, were identified as a promising class of drugs due to their high electron affinity, allowing them to selectively sensitize hypoxic cells to radiation. This compound, in particular, became the focus of extensive preclinical and clinical research.

Historical Development and Key Milestones

The journey of this compound from a promising chemical entity to a clinically tested radiosensitizer involved several key phases:

-

Early Synthesis and Screening (Early 1970s): Following the initial exploration of nitroimidazoles, this compound (Ro-07-0582) was synthesized and identified as a potent radiosensitizer in vitro.

-

Preclinical In Vivo Studies (Mid-1970s): Extensive studies in animal tumor models demonstrated that this compound could effectively sensitize hypoxic tumor cells to radiation, leading to improved tumor control.

-

Clinical Trials - Phase I and II (Late 1970s - Early 1980s): Numerous clinical trials were initiated, primarily by the Radiation Therapy Oncology Group (RTOG), to evaluate the safety, pharmacokinetics, and efficacy of this compound in combination with radiotherapy for various cancers.[1][2] These trials established the dose-limiting toxicity, which was found to be peripheral neuropathy.[1][2]

-

Clinical Trials - Phase III (Early to Mid-1980s): Larger, randomized Phase III trials were conducted to definitively assess the clinical benefit of this compound. However, these trials largely failed to demonstrate a significant improvement in patient outcomes.[3]

-

Shift to Second-Generation Sensitizers (Mid-1980s onwards): The limited success and toxicity of this compound led to the development of less toxic and more effective second-generation hypoxic cell sensitizers, such as Etanidazole and Nimorazole.

Mechanism of Action: Bioreductive Activation and DNA Damage

This compound's mechanism of action is intrinsically linked to the hypoxic microenvironment of tumors.

Under hypoxic conditions, this compound undergoes a series of one-electron reductions, primarily mediated by intracellular nitroreductases. This process leads to the formation of highly reactive nitro radical anions. In the presence of oxygen, these radicals are rapidly re-oxidized back to the parent compound in a futile cycle. However, in the absence of sufficient oxygen, further reduction occurs, generating cytotoxic intermediates, including nitrosoimidazoles and hydroxylamines.

These reactive species can then interact with cellular macromolecules, most critically DNA. The primary mode of action is the induction of DNA strand breaks, which, when combined with radiation-induced damage, significantly increases the likelihood of cell death.[4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Sensitizer Enhancement Ratios (SERs) of this compound

| Cell/Tumor Type | Oxygen Condition | This compound Concentration | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |

| Murine Fibrosarcoma (FSa) | Oxic (Band 2 cells) | 0.2 mg/g | 1, 2, 3 (fractionated) | 1.3 | [7] |

| Murine Fibrosarcoma (FSa) | Hypoxic (Band 4 cells) | 0.2 mg/g | 1, 2, 3 (fractionated) | 1.9 | [7] |

| Human Melanoma (Na11) | Hypoxic | 1 mg/g | Not specified | 1.7 (immediate plating) | [8] |

| Human Melanoma (Na11) | Hypoxic | 1 mg/g | Not specified | 2.1 (delayed plating) | [8] |

| Human Pancreatic Carcinoma | In vivo (xenograft) | Not specified | Not specified | 1.8 (0h assay) | [9] |

| Human Pancreatic Carcinoma | In vivo (xenograft) | Not specified | Not specified | 1.3 (18h assay) | [9] |

| Human Malignant Melanoma | In vivo (xenograft) | 500 mg/kg | 3.75 (fractionated) | 1.05 | [10] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Patient Population | Reference |

| Absorption Half-life | 4 - 125 min | 6 patients | [11] |

| Time to Peak Plasma Concentration | 0.5 - 6.5 h | 6 patients | [11] |

| Peritoneal Fluid Clearance | 19.1 ml/min | 6 patients with ovarian carcinoma | [12] |

| Plasma Half-life | 5 - 10 h | 11 patients with brain tumors | [13] |

Table 3: Summary of RTOG Clinical Trial Results with this compound

| RTOG Study # | Cancer Type | Treatment Arms | Key Findings | Reference |

| 79-04 | Head and Neck (unresectable squamous cell carcinoma) | RT alone vs. RT + this compound | No significant improvement in loco-regional control or survival with this compound. Initial complete response: 53% (RT) vs. 48% (RT+MISO). 2-year loco-regional control: 10% (RT) vs. 17% (RT+MISO). | [14] |

| Phase I/II | Bladder Cancer | RT + this compound | High rate of tumor regression (7/9 patients) but also severe small bowel complications, leading to study termination. | [11] |

| Phase I/II | Widespread Metastases (Hemibody irradiation) | Hemibody RT + this compound | Low objective response rate (21%) and significant acute toxicity (nausea and vomiting). | [15] |

| 80-05 | Cervical Cancer (Stage IIIB/IVA) | RT alone vs. RT + this compound | No improvement in pelvic control, disease-free survival, or overall survival with this compound. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the evaluation of this compound.

Synthesis of this compound

The synthesis of this compound and its derivatives has been described in various publications. A general synthetic route is outlined below.

Detailed Protocol (Representative):

A detailed synthesis for this compound derivatives is often found in medicinal chemistry journals. For instance, the synthesis of an iodovinylthis compound derivative for hypoxia imaging involved the nucleophilic ring-opening of glycidyl tosylate with (E)-1-lithio-2-(tributylstannyl)ethylene, promoted by a Lewis acid.[16] For the original synthesis of this compound, a common method involves the reaction of 2-nitroimidazole with 1-chloro-3-methoxy-2-propanol or a similar epoxide precursor.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Expose the cells to a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Hypoxic Cell Radiosensitization Assay (Clonogenic Survival Assay)

The clonogenic survival assay is the gold standard for measuring the reproductive integrity of cells after exposure to cytotoxic agents.

Protocol:

-

Cell Plating: Seed a known number of cells into culture dishes.

-

Induction of Hypoxia: Place the dishes in a hypoxic chamber or incubator with a low oxygen concentration (e.g., <0.1% O2) for a sufficient time to achieve hypoxia.

-

Drug Incubation: Add this compound at various concentrations to the hypoxic cells for a defined period before irradiation.

-

Irradiation: Irradiate the cells with a range of radiation doses. Include normoxic control plates (irradiated in the absence of this compound and hypoxia).

-

Colony Formation: Incubate the cells for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

-

Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies in each dish.

-

Data Analysis: Calculate the surviving fraction for each treatment condition and plot survival curves. The sensitizer enhancement ratio (SER) can be calculated as the ratio of radiation doses required to produce the same level of cell killing in the absence and presence of the sensitizer.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel hypoxic cell radiosensitizer follows a logical progression of experiments to establish its efficacy and safety profile before consideration for clinical trials.

Conclusion and Future Perspectives

This compound was a pioneering agent in the field of hypoxic cell radiosensitization. While its clinical utility was ultimately hampered by neurotoxicity, the extensive research into its mechanism of action and its evaluation in numerous preclinical and clinical studies provided invaluable insights into the challenges and opportunities of targeting tumor hypoxia. The development of this compound laid the critical groundwork for the design of subsequent generations of radiosensitizers with improved therapeutic indices. The lessons learned from the this compound story continue to inform the development of novel strategies to overcome hypoxia-induced radioresistance and improve outcomes for cancer patients. The ongoing exploration of new bioreductive drugs and hypoxia-activated prodrugs is a direct legacy of the foundational work done on this compound.

References

- 1. Radiation Therapy Oncology Group clinical trials with this compound (Journal Article) | OSTI.GOV [osti.gov]

- 2. Radiation Therapy Oncology Group clinical trials with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RTOG Gynecologic Oncology Working Group: Comprehensive Results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA damage in normal and neoplastic mouse tissues after treatment with this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiosensitization by hypoxic pretreatment with this compound: an interaction of damage at the DNA level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radiosensitizing effects of this compound and SR 2508 on a human melanoma transplanted in nude mice: influence on repair of potentially lethal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of this compound on the radiation response of clonogenic human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radiosensitizing effect of this compound in fractionated gamma-ray treatment of a human malignant melanoma grown in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic considerations of this compound in therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of the hypoxic radiosensitizers this compound and demethylthis compound after intraperitoneal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancement of antitumor activity of alkylating agents by the radiation sensitizer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A phase I/II study of the hypoxic cell sensitizer this compound as an adjunct to high fractional dose radiotherapy in patients with unresectable squamous cell carcinoma of the head and neck: a RTOG randomized study (#79-04) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. Synthesis of an (iodovinyl)this compound derivative for hypoxia imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Misonidazole: A Technical Guide to Cellular Uptake and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of misonidazole, a key compound in hypoxia-targeted cancer therapy. This document details the mechanisms of its entry into cells, its subsequent metabolic fate under both aerobic and hypoxic conditions, and the experimental methodologies used to elucidate these processes.

Cellular Uptake of this compound

This compound, a 2-nitroimidazole, primarily enters cells via passive diffusion . Its cellular uptake is influenced by several physicochemical and environmental factors.

Factors Influencing this compound Uptake

-

Lipophilicity: The lipophilicity of this compound allows it to readily cross the cell membrane.

-

Temperature: Increased temperatures have been shown to enhance the intracellular uptake of this compound. For instance, at 44°C, the uptake can be approximately four times higher than at 37°C.

-

pH: The intracellular to extracellular concentration ratio of this compound remains relatively constant over a pH range of 6.6 to 7.6.

Quantitative Analysis of this compound Cellular Uptake

The intracellular to extracellular concentration ratio (Ci/Ce) provides a quantitative measure of this compound uptake. The following table summarizes these ratios in various cancer cell lines.

| Cell Line | Intracellular:Extracellular Concentration Ratio (Ci/Ce) |

| HT-1080 (Human Fibrosarcoma) | 0.8[1] |

| LoVo (Human Colon Adenocarcinoma) | 0.7[1] |

| V79 (Chinese Hamster Lung Fibroblasts) | 0.7[1] |

Metabolic Pathways of this compound

The metabolism of this compound is highly dependent on the oxygenation status of the cell. It undergoes distinct metabolic transformations in aerobic and hypoxic environments.

Aerobic Metabolism: O-Demethylation

Under normal oxygen conditions (normoxia), this compound is primarily metabolized in the liver through O-demethylation . This reaction is catalyzed by the cytochrome P450 family of enzymes, converting this compound into its less lipophilic metabolite, desmethylthis compound.[2][3]

Key Enzyme: Cytochrome P450

Metabolite: Desmethylthis compound (Ro-05-9963)[2]

Hypoxic Metabolism: Bioreduction

In hypoxic environments, characteristic of solid tumors, this compound undergoes a process of bioreductive activation . This process is critical to its selective toxicity towards oxygen-deficient cancer cells. The nitro group of this compound is reduced by cellular nitroreductases in a stepwise manner, leading to the formation of reactive intermediates.[4]

Key Enzymes: Nitroreductases (flavoenzymes)[4]

Metabolic Steps:

-

Nitro Radical Anion Formation: A one-electron reduction of the nitro group forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, a futile cycle that limits its toxicity in healthy, well-oxygenated tissues.

-

Hydroxylamino-misonidazole Formation: Further reduction of the nitroso intermediate leads to the formation of hydroxylamino-misonidazole.[5][6]

-

Amino-misonidazole Formation: The final stable product of this reductive pathway is amino-misonidazole.[7]

These reactive intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity.[8]

Glutathione Conjugation

The reactive intermediates formed during the bioreductive metabolism of this compound can also be detoxified through conjugation with glutathione (GSH).[9][10] This process leads to the formation of this compound-glutathione conjugates.[9][10][11]

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathways

Caption: Overview of aerobic and hypoxic metabolic pathways of this compound.

Experimental Workflow for Cellular Uptake Assay

Caption: Experimental workflow for determining the cellular uptake of this compound.

Experimental Protocols

Protocol for this compound Cellular Uptake Assay

Objective: To quantify the intracellular uptake of this compound in cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

Multi-well cell culture plates (e.g., 24-well)

-

High-Performance Liquid Chromatography (HPLC) system with UV detection

Procedure:

-

Cell Seeding: Seed cells into a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

-

Drug Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in pre-warmed cell culture medium. Remove the existing medium from the cells and add the this compound-containing medium. Incubate for various time points (e.g., 15, 30, 60, 120 minutes).

-

Sample Collection (Extracellular): At each time point, collect an aliquot of the extracellular medium from each well.

-

Cell Washing: Immediately after collecting the extracellular medium, wash the cells three times with ice-cold PBS to remove any remaining extracellular drug.

-

Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes to ensure complete cell lysis.

-

Sample Collection (Intracellular): Scrape the wells to detach the cell lysate and transfer it to a microcentrifuge tube.

-

Sample Preparation: Centrifuge the cell lysate to pellet cell debris. Collect the supernatant.

-

HPLC Analysis: Analyze the extracellular medium and the cell lysate supernatant by HPLC-UV to determine the concentration of this compound. A C18 reversed-phase column is typically used with a suitable mobile phase (e.g., a mixture of methanol and water). Detection is performed at a wavelength of approximately 320 nm.[12]

-

Data Analysis: Calculate the intracellular concentration (Ci) by dividing the amount of this compound in the lysate by the cell volume. The extracellular concentration (Ce) is the concentration measured in the medium. Determine the Ci/Ce ratio.

Protocol for In Vitro this compound Metabolism Assay under Hypoxic Conditions

Objective: To identify and quantify the metabolites of this compound produced by cancer cells under hypoxic conditions.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (radiolabeled, e.g., ¹⁴C-misonidazole, can be used for easier detection)

-

Hypoxia chamber or incubator

-

Cell lysis buffer

-

Trichloroacetic acid (TCA) or perchloric acid for protein precipitation

-

HPLC system with a radiodetector and/or UV detector

-

Thin-Layer Chromatography (TLC) plates and developing system

Procedure:

-

Cell Culture under Hypoxia: Culture the cells in a hypoxic environment (e.g., <0.1% O₂) for a period sufficient to induce a hypoxic state (typically 12-24 hours).

-

Drug Incubation: Add this compound (and/or ¹⁴C-misonidazole) to the culture medium and continue the incubation under hypoxic conditions for various time points.

-

Sample Collection: At each time point, collect both the cells and the culture medium.

-

Metabolite Extraction:

-

Medium: Precipitate proteins from the culture medium using an acid like TCA. Centrifuge and collect the supernatant.

-

Cells: Wash the cells with PBS, then lyse them. Precipitate proteins from the cell lysate.

-

-

Metabolite Separation and Identification:

-

HPLC: Analyze the protein-free extracts by HPLC. Use a gradient elution program to separate this compound from its more polar metabolites (hydroxylamino-misonidazole and amino-misonidazole).[5][6]

-

TLC: Spot the extracts onto a TLC plate and develop it with a suitable solvent system to separate the parent drug and its metabolites.[5]

-

-

Quantification:

-

If using radiolabeled this compound, quantify the amount of radioactivity in the peaks corresponding to the parent drug and its metabolites using a radiodetector or by scraping the corresponding spots from the TLC plate and performing liquid scintillation counting.

-

If using non-labeled this compound, quantify the metabolites by comparing their peak areas in the HPLC chromatogram to those of known standards.

-

Quantitative Data on this compound Metabolism

The following table presents available kinetic data for the aerobic metabolism of this compound.

| Enzyme Source | Parameter | Value |

| Rat Liver Microsomes | Km (for O-demethylation) | 1.87 ± 0.30 mM |

| Vmax (for O-demethylation) | 413 ± 14 pmol/min/mg protein |

Data on the specific kinetic parameters of human nitroreductases for this compound are limited in the reviewed literature.

This guide provides a foundational understanding of the cellular processes governing the efficacy of this compound. Further research into the specific human nitroreductases involved in its bioreductive activation and their kinetic properties will be crucial for the development of next-generation hypoxia-activated prodrugs.

References

- 1. Radiosensitization by this compound, pimonidazole and azomycin and intracellular uptake in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a radiosensitizer in the radiotherapy of glioblastomas and oesophageal cancer. Pharmacokinetic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and metabolic studies of the hypoxic cell radiosensitizer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of the amine derivative of this compound in human urine by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione conjugates of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-glutathione conjugates in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-glutathione conjugates in CHO cells (Journal Article) | OSTI.GOV [osti.gov]

- 12. Simultaneous determination of this compound and desmethylthis compound in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Misonidazole: A Technical Guide to its Role in Sensitizing Tumors to Radiation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of misonidazole as a hypoxic cell radiosensitizer. Tumor hypoxia is a significant factor in the resistance of solid tumors to radiation therapy. This compound, a 2-nitroimidazole compound, has been extensively studied for its ability to selectively sensitize these oxygen-deficient cancer cells, thereby enhancing the efficacy of radiation treatment. This document provides a comprehensive overview of its mechanism of action, a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.

Core Mechanism of Action: Bioreductive Activation and DNA Damage Fixation

The radiosensitizing effect of this compound is contingent upon the hypoxic microenvironment characteristic of solid tumors. In well-oxygenated normal tissues, this compound is relatively inert. However, in the absence of sufficient oxygen, it undergoes a process of bioreductive activation.

Under hypoxic conditions, intracellular nitroreductase enzymes reduce the nitro group of this compound, forming a highly reactive nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. In hypoxic cells, however, the nitro radical anion can undergo further reduction to form even more reactive intermediates, including nitroso and hydroxylamine derivatives.[1][2]

These reactive species can then covalently bind to cellular macromolecules, most critically, to DNA.[3][4] This binding results in the formation of DNA adducts, leading to DNA strand breaks.[3][4]

Furthermore, this compound acts as an "oxygen-mimetic" agent. Ionizing radiation generates free radicals on DNA. In the presence of oxygen, these radicals are "fixed," meaning they are converted into more permanent, non-repairable damage. This compound, due to its electron-affinic nature, can mimic this action of oxygen in hypoxic cells, thereby preventing the chemical restitution of the initial radiation-induced DNA lesions and increasing the lethal effects of radiation.[5]

The combination of direct DNA damage through bioreductive metabolites and the fixation of radiation-induced DNA damage makes this compound a potent radiosensitizer specifically in the hypoxic tumor cell population.

Quantitative Data on this compound Radiosensitization

The efficacy of this compound as a radiosensitizer is typically quantified by the Sensitizer Enhancement Ratio (SER) or Dose Modifying Factor (DMF). These values represent the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect.

In Vitro Studies

| Cell Line | This compound Concentration | Radiation Dose (Gy) | Endpoint | Sensitizer Enhancement Ratio (SER) | Reference |

| Murine Fibrosarcoma (FSa) Band 4 (hypoxic) | 0.2 mg/g (in vivo equivalent) | 1, 2, 3 (fractionated) | Lung Colony Assay | 1.9 | [6] |

| Murine Fibrosarcoma (FSa) Band 2 (oxic) | 0.2 mg/g (in vivo equivalent) | 1, 2, 3 (fractionated) | Lung Colony Assay | 1.3 | [6] |

| Human Malignant Melanoma | 500 mg/kg (in vivo equivalent) | 3.75 (fractionated) | Tumor Growth Delay | 1.05 | [7] |

In Vivo Studies

| Tumor Model | This compound Dose | Radiation Dose (Gy) | Endpoint | Dose Modifying Factor (DMF) / Enhancement Ratio | Reference |

| KHT Sarcoma | 0.25, 0.5, 1.0 mg/g | Various | Clonogenic Cell Survival | 1.9, 2.1, 2.4 | [8] |

| KHT Sarcoma | 2.5 mmol/kg | 0-35 | Tumor Regrowth Delay | ~1.8-1.9 | [9] |

| RIF-1 Tumor | 1.0 mg/g | Not specified | Tumor Growth Delay | ~2 | [8] |

Clinical Trials

| Cancer Type | This compound Dose | Radiation Regimen | Endpoint | Outcome/Enhancement Ratio | Reference |

| Squamous Cell Carcinoma of the Head and Neck | 1.5 g/m² (7 doses) | 400 rad/day, 5 days/week (4400-5200 rad total) | Loco-regional Control | No significant improvement (17% with MISO vs. 10% without at 2 years) | [10] |

| Various Human Metastases | Not specified | Various | Tumor Growth Delay | 1.1 to >1.5 | [11] |

| Squamous Carcinoma | Not specified | 10-fraction course | Tumor Growth Delay | 1.3 | [11] |

Experimental Protocols

In Vitro Clonogenic Assay for Radiosensitization

This protocol is a standard method for assessing the radiosensitizing effect of a compound on cultured cells.

1. Cell Preparation:

-

Culture the chosen cancer cell line (e.g., a human head and neck squamous cell carcinoma line) in appropriate complete medium.

-

Harvest exponentially growing cells using trypsinization and create a single-cell suspension.

-

Determine cell concentration and viability using a hemocytometer or automated cell counter.

2. Plating:

-

Plate a predetermined number of cells into 6-well plates or T25 flasks. The number of cells plated per dish should be adjusted based on the expected toxicity of the radiation dose to ensure a countable number of colonies (typically 50-150) at the end of the experiment.

3. Hypoxic Conditions and this compound Treatment:

-

For hypoxic treatment groups, place the plated cells in a hypoxic chamber or incubator with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂).

-

Add this compound (dissolved in sterile medium or PBS) to the desired final concentration to the appropriate wells/flasks. A range of concentrations should be tested.

-

Incubate the cells under hypoxic conditions with this compound for a specified period (e.g., 2-4 hours) prior to irradiation.

-

Include control groups: normoxic + radiation, hypoxic + radiation, normoxic + this compound + radiation, and untreated controls.

4. Irradiation:

-

Irradiate the plates/flasks with a range of X-ray doses using a calibrated radiation source.

5. Post-Irradiation Incubation:

-

After irradiation, replace the medium with fresh, drug-free medium.

-

Return the plates/flasks to a standard normoxic incubator (37°C, 5% CO₂) and allow colonies to form over a period of 10-14 days.

6. Staining and Counting:

-

Fix the colonies with a solution of methanol and acetic acid (3:1).

-

Stain the colonies with a 0.5% crystal violet solution.

-

Count the number of colonies containing at least 50 cells.

7. Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

-

Plot survival curves (log SF vs. radiation dose) and determine the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF = 0.1).

In Vivo Tumor Growth Delay Assay

This assay evaluates the effect of this compound and radiation on tumor growth in an animal model.

1. Animal Model and Tumor Implantation:

-

Use an appropriate animal model, such as athymic nude mice.

-

Subcutaneously inject a known number of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

2. Treatment Groups:

-

Randomly assign mice to different treatment groups:

-

Control (no treatment)

-

This compound alone

-

Radiation alone

-

This compound + Radiation

-

3. Drug Administration:

-

Administer this compound to the mice in the relevant treatment groups, typically via intraperitoneal (i.p.) injection, at a specified dose. The timing of administration should be optimized to ensure peak tumor concentration at the time of irradiation (e.g., 30-60 minutes prior).

4. Tumor Irradiation:

-

Anesthetize the mice and shield the rest of their bodies, exposing only the tumor to a single dose or fractionated doses of radiation from a calibrated source.

5. Tumor Growth Measurement:

-

Measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

6. Data Analysis:

-

Plot the mean tumor volume for each group as a function of time.

-

Determine the time it takes for the tumors in each group to reach a specific endpoint volume (e.g., 4 times the initial volume).

-

Calculate the tumor growth delay, which is the difference in the time to reach the endpoint volume between the treated and control groups.

-

The Dose Modifying Factor (DMF) can be calculated by comparing the radiation doses required to produce the same growth delay with and without this compound.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Hypoxic Tumor Cells

Caption: Bioreductive activation of this compound in a hypoxic tumor cell leading to DNA damage.

This compound's Role in Fixing Radiation-Induced DNA Damage

Caption: this compound mimics oxygen in "fixing" radiation-induced DNA free radicals in hypoxic cells.

Experimental Workflow for In Vitro Radiosensitization Study

Caption: Workflow for a clonogenic assay to determine this compound's radiosensitizing effect in vitro.

Conclusion

This compound has been a cornerstone in the research and development of hypoxic cell radiosensitizers. Its mechanism of action, centered on bioreductive activation and the fixation of radiation-induced DNA damage, provides a clear rationale for its use in overcoming tumor hypoxia-mediated radioresistance. While clinical applications have been met with challenges, primarily due to dose-limiting toxicities, the study of this compound has provided invaluable insights into the biology of hypoxic tumors and has paved the way for the development of second and third-generation radiosensitizers with improved therapeutic indices. The experimental protocols and data presented in this guide serve as a foundational resource for researchers continuing to explore strategies to conquer the challenge of tumor hypoxia in radiation oncology.

References

- 1. The interaction of this compound with radiation, chemotherapeutic agents, or heat: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA damage in normal and neoplastic mouse tissues after treatment with this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radiosensitizing effect of this compound in fractionated gamma-ray treatment of a human malignant melanoma grown in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo combination of this compound and the chemotherapeutic agent CCNU - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased therapeutic benefit through the addition of this compound to a nitrosourea-radiation combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase I/II study of the hypoxic cell sensitizer this compound as an adjunct to high fractional dose radiotherapy in patients with unresectable squamous cell carcinoma of the head and neck: a RTOG randomized study (#79-04) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The quantitative response of human tumours to radiation and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Misonidazole: An In-depth Technical Guide to its Electron Affinity and Role in Radiosensitization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Misonidazole, a 2-nitroimidazole, has been a cornerstone in the study of hypoxic cell radiosensitizers. Its clinical application has been limited by dose-dependent neurotoxicity, but its mechanism of action continues to inform the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the core principles underlying this compound's function, with a focus on its electron affinity and the subsequent molecular events that lead to the radiosensitization of hypoxic tumor cells. We delve into the quantitative biophysical data, detailed experimental methodologies, and the intricate signaling pathways involved.

The Role of Electron Affinity in Radiosensitization

The efficacy of this compound as a radiosensitizer is intrinsically linked to its high electron affinity. In the absence of oxygen, which is a potent, naturally occurring radiosensitizer, hypoxic tumor cells are notoriously resistant to radiation therapy. This is because the initial DNA damage caused by ionizing radiation, in the form of free radicals, can be chemically repaired in the absence of an oxidizing agent.

This compound, due to its electron-affinic nature, acts as an "oxygen mimetic."[1] It readily accepts an electron to form a radical anion, which is relatively stable and can diffuse to and react with radiation-induced DNA radicals. This reaction "fixes" the damage, rendering it permanent and irreparable, ultimately leading to cell death. The higher the electron affinity of a compound, the more efficiently it can perform this function.

Quantitative Data on Nitroimidazole Radiosensitizers

The following table summarizes key quantitative data for this compound and other nitroimidazole compounds, highlighting the correlation between their one-electron reduction potential (a measure of electron affinity) and their radiosensitizing efficiency, often expressed as the Sensitizer Enhancement Ratio (SER).

| Compound | Class | One-Electron Reduction Potential (E¹₇ at pH 7) (mV) | Sensitizer Enhancement Ratio (SER) | Notes |

| This compound | 2-Nitroimidazole | -389 | 1.3 - 2.5 | Dose-limiting neurotoxicity observed in clinical trials.[2][3][4] |

| Metronidazole | 5-Nitroimidazole | -486 | Lower than this compound | Less effective radiosensitizer due to lower electron affinity. |

| Etanidazole | 2-Nitroimidazole | -380 | 1.9 - 2.4 | Designed to be less lipophilic than this compound to reduce neurotoxicity.[4] |

| Nimorazole | 5-Nitroimidazole | -525 | ~1.6 | Lower electron affinity but has shown clinical benefit in head and neck cancers. |

| Benznidazole | 2-Nitroimidazole | -360 | Higher than this compound in some models | More lipophilic than this compound. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.

Clonogenic Survival Assay

This is the gold standard for assessing the effect of radiosensitizers on cell viability after irradiation.

Objective: To determine the fraction of cells that retain their reproductive integrity after treatment with this compound and/or radiation.

Materials:

-

Mammalian cell line of interest (e.g., V79 Chinese hamster lung cells, human tumor cell lines)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Irradiation source (e.g., X-ray machine)

-

Hypoxic chamber or gas-permeable dishes

-

Crystal violet staining solution (0.5% in methanol)

-

Petri dishes or multi-well plates

Procedure:

-

Cell Seeding: Plate a known number of single cells into petri dishes. The number of cells seeded will depend on the expected survival fraction for each treatment condition.

-

Drug Treatment and Hypoxia Induction:

-

For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂, <10 ppm O₂) for a predetermined time to allow for equilibration.

-

Add this compound at the desired concentration to the culture medium.

-

-

Irradiation: Irradiate the cells with a range of radiation doses. Include control groups (no treatment, this compound alone, radiation alone).

-

Post-Irradiation Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days to allow for colony formation.

-

Colony Staining and Counting:

-

Fix the colonies with methanol.

-

Stain the colonies with crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded) x 100%

-

Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)

-

Sensitizer Enhancement Ratio (SER): (Dose of radiation alone to produce a given SF) / (Dose of radiation with this compound to produce the same SF)

-

Alkaline Elution Assay for DNA Single-Strand Breaks

This technique is used to measure the frequency of single-strand breaks (SSBs) in DNA.

Objective: To quantify the extent of DNA damage induced by radiation in the presence or absence of this compound.

Materials:

-

Treated and control cells

-

Lysis solution (e.g., 2% SDS, 0.025 M EDTA, pH 9.7)

-

Eluting solution (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

-

Polyvinylchloride (PVC) filters (2 µm pore size)

-

Peristaltic pump

-

Fraction collector

-

DNA fluorophore (e.g., Hoechst 33258)

-

Fluorometer

Procedure:

-

Cell Lysis on Filter: A known number of cells are loaded onto a PVC filter and lysed with the lysis solution. This removes cellular proteins and leaves the DNA on the filter.

-

DNA Elution: The eluting solution is pumped through the filter at a constant rate. The rate of elution is proportional to the number of SSBs; smaller DNA fragments resulting from more breaks will elute faster.

-

Fraction Collection: The eluted DNA is collected in fractions over time.

-

DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter is quantified using a fluorescent dye.

-

Data Analysis: The fraction of DNA eluted over time is plotted. An increased elution rate in treated cells compared to control cells indicates a higher frequency of SSBs.

Measurement of Tumor Hypoxia with [³H]-Misonidazole Binding

Radiolabeled this compound can be used to identify and quantify hypoxic regions within a tumor.

Objective: To assess the level of hypoxia in a tumor model.

Materials:

-

Tumor-bearing animal model

-

[³H]-Misonidazole

-

Scintillation counter

-

Tissue solubilizer

-

Scintillation fluid

Procedure:

-

Administration of Radiolabeled this compound: Inject the tumor-bearing animal with a known amount of [³H]-misonidazole.

-

Tissue Harvest: After a specific time to allow for drug distribution and binding to hypoxic cells, euthanize the animal and excise the tumor and other tissues of interest (e.g., muscle as a normoxic control).

-

Sample Preparation: Weigh the tissue samples and dissolve them in a tissue solubilizer.

-

Scintillation Counting: Add scintillation fluid to the solubilized tissue samples and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity per gram of tissue is calculated. A higher level of radioactivity in the tumor compared to normoxic tissues indicates the presence of hypoxic cells to which the this compound has preferentially bound.

Signaling Pathways and Molecular Mechanisms

The radiosensitizing effect of this compound is a direct consequence of its impact on the DNA Damage Response (DDR). Ionizing radiation induces a variety of DNA lesions, with double-strand breaks (DSBs) being the most cytotoxic.

This compound's Role in the DNA Damage Response

Under normoxic conditions, the presence of oxygen leads to the formation of reactive oxygen species (ROS) that "fix" radiation-induced DNA damage, making it a substrate for the cell's DNA repair machinery. In hypoxic cells, the absence of oxygen allows for the chemical restitution of many of these initial lesions.

This compound, by mimicking oxygen, prevents this chemical restitution. The resulting persistent DNA damage triggers a robust activation of the DDR pathway.

Experimental Workflow for Assessing this compound's Efficacy

The evaluation of a potential radiosensitizer like this compound typically follows a structured experimental workflow, from in vitro characterization to in vivo validation.

Conclusion

This compound, despite its clinical limitations, remains a pivotal molecule in the field of radiation oncology. Its mechanism, deeply rooted in the fundamental principles of chemistry and biology, has paved the way for the development of second-generation radiosensitizers and continues to be a valuable tool for studying tumor hypoxia. The experimental protocols and an understanding of the signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals working to overcome the challenge of hypoxic radioresistance in cancer therapy.

References

- 1. Measurement of DNA single-strand breaks by alkaline elution and fluorometric DNA quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound on the radiation response of clonogenic human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of acidic pH on radiosensitization of FSaIIC cells in vitro by this compound, etanidazole, or cis-diamminedichloroplatinum (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioreductive Activation of Misonidazole Under Hypoxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misonidazole, a 2-nitroimidazole derivative, is a key compound in the study of hypoxic cell radiosensitizers and bioreductive drugs. Its selective toxicity towards hypoxic cells, which are prevalent in solid tumors and are notoriously resistant to conventional radiotherapy and chemotherapy, has made it a subject of intense research. This technical guide provides an in-depth overview of the core mechanisms underlying the bioreductive activation of this compound under hypoxic conditions, complete with experimental protocols, quantitative data, and visualizations of the key pathways and workflows. Under normal oxygen conditions (normoxia), this compound is relatively non-toxic. However, in the low-oxygen environment characteristic of solid tumors (hypoxia), it undergoes a series of reduction reactions, leading to the formation of reactive metabolites that are cytotoxic.[1][2] This selective activation is the cornerstone of its potential as a targeted cancer therapy.

Core Mechanism of Bioreductive Activation

The bioreductive activation of this compound is a multi-step enzymatic process that is critically dependent on the low-oxygen status of the cellular microenvironment. The central event is the reduction of the nitro group of the this compound molecule.

Under normoxic conditions, the initial one-electron reduction of this compound forms a nitro radical anion. This radical is readily re-oxidized back to the parent compound by molecular oxygen in a futile cycle, preventing the formation of cytotoxic metabolites.[3]

In contrast, under hypoxic conditions, the scarcity of oxygen allows for the further reduction of the nitro radical anion. This leads to the formation of highly reactive intermediates, including nitroso, hydroxylamine, and amine derivatives.[4] These reduced metabolites can then covalently bind to cellular macromolecules, including DNA, proteins, and thiols, leading to cellular dysfunction and cell death.[1][5]

Several enzymes have been implicated in the one-electron reduction of this compound, with nitroreductases playing a pivotal role. These flavin-containing enzymes, present in both bacteria and mammalian cells, catalyze the transfer of electrons from cellular reducing equivalents, such as NADPH, to the nitro group of this compound.[3][6]

Signaling Pathway of this compound Activation

The following diagram illustrates the key steps in the bioreductive activation of this compound under hypoxic conditions.

Quantitative Data

The selective cytotoxicity of this compound towards hypoxic cells is a key quantitative measure of its activity. The following tables summarize key data related to its efficacy and binding characteristics.

| Cell Line | Condition | This compound Concentration (mM) | Incubation Time (h) | Cell Survival (%) | Reference |

| Chinese Hamster V79 | Hypoxic | 2 | 2 | ~10 | [7] |

| Human Lung A549 | Hypoxic | 2 | 2 | ~50 | [7] |

| BP-8 Murine Sarcoma | Euoxic | 10 | 1 | ~90 | [8] |

| BP-8 Murine Sarcoma | Hypoxic | 10 | 1 | ~5 | [8] |